molecular formula C9H9Br2N B2899124 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline CAS No. 1989671-73-9

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2899124
CAS RN: 1989671-73-9
M. Wt: 290.986
InChI Key: XQDWQUYJNXAGSD-UHFFFAOYSA-N
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Description

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1989671-73-9 . It has a molecular weight of 290.99 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It is insoluble in water .

Scientific Research Applications

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been shown to have potential as a neuroprotective agent and a modulator of the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline. One area of research that has been proposed is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a variety of pharmacological effects, including antitumor, anti-inflammatory, and analgesic activities. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid derivative with an aldehyde or ketone in the presence of a strong acid catalyst. Another method that has been reported in the literature is the reduction of this compound-1-carboxylic acid with a reducing agent such as sodium borohydride.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6,7-dibromo-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDWQUYJNXAGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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